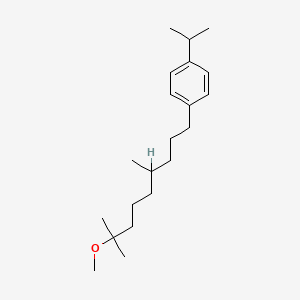










|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10](O)[CH2:11][CH2:12][CH:13]([CH3:22])[CH2:14][CH2:15][CH2:16][C:17]([CH3:21])([O:19][CH3:20])[CH3:18])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[H][H]>CO.Cl.[Pd]>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][CH:13]([CH3:22])[CH2:14][CH2:15][CH2:16][C:17]([CH3:21])([O:19][CH3:20])[CH3:18])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]
|


|
Name
|
1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(CCC(CCCC(C)(OC)C)C)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as obtained above (Example III) (9.9 g)
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration with the aid of a filter aid (Celite)
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with aq. NaHCO3, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent
|
|
Type
|
WAIT
|
|
Details
|
left a yellow oil (8.4 g)
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)CCCC(CCCC(C)(OC)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |